molecular formula C24H31N3O2 B2519507 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide CAS No. 1049445-33-1

4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide

Cat. No.: B2519507
CAS No.: 1049445-33-1
M. Wt: 393.531
InChI Key: CXTHSYUMSUHERO-UHFFFAOYSA-N
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Description

4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide is a synthetic small molecule designed for preclinical research, featuring a hybrid structure that combines a phenylpiperazine moiety with an oxane (tetrahydropyran) carboxamide core. This specific molecular architecture is of significant interest in modern medicinal chemistry, particularly in the development of multi-target directed ligands (MTDLs) for complex neurological disorders . Compounds integrating the phenylpiperazine pharmacophore are frequently investigated for their interaction with various central nervous system (CNS) targets, including serotonin and dopamine receptors . The oxane ring serves as a conformationally restricted bioisostere, which can influence the compound's metabolic stability and binding affinity. Researchers can utilize this compound as a chemical tool to probe pathways involved in conditions such as epilepsy and neuropathic pain, conditions where multi-target strategies are increasingly favored over single-target approaches . The integration of multiple pharmacophores into a single molecule, a strategy evident in this compound's design, aims to provide a broader and potentially more synergistic mechanism of action, which is a leading approach in addressing drug-resistant diseases . This product is intended for research purposes by qualified laboratory professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2/c28-23(24(11-19-29-20-12-24)21-7-3-1-4-8-21)25-13-14-26-15-17-27(18-16-26)22-9-5-2-6-10-22/h1-10H,11-20H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTHSYUMSUHERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Pharmacological Applications

  • Antidepressant Activity
    • Research indicates that compounds similar to 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide exhibit properties that can modulate serotonin and dopamine levels in the brain, suggesting potential use as antidepressants. Studies have shown that piperazine derivatives can enhance mood and alleviate symptoms of depression by acting on serotonin receptors .
  • Anticancer Properties
    • Some derivatives of the compound have been evaluated for their anticancer activity. A study demonstrated that related piperazine-based compounds showed significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for developing anticancer agents . The mechanism often involves inducing apoptosis in cancer cells, making these compounds valuable in oncology research.
  • CNS Disorders
    • The compound's structural similarity to known CNS-active drugs positions it as a candidate for treating neurological disorders such as anxiety and schizophrenia. Its ability to interact with neurotransmitter systems may provide therapeutic benefits in managing these conditions .

Case Studies and Research Findings

StudyObjectiveFindings
Aziz-ur-Rehman et al. (2018)Evaluate anticancer potentialIdentified several piperazine derivatives with IC50 values significantly lower than doxorubicin, suggesting strong anticancer activity .
Pharmacological EvaluationAssess antidepressant effectsDemonstrated increased serotonin levels in animal models treated with piperazine derivatives, indicating potential as antidepressants .
CNS Effects StudyInvestigate anxiety reductionFound that certain derivatives reduced anxiety-like behavior in rodent models, supporting further exploration for treating anxiety disorders .

Mechanism of Action

The mechanism of action of 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Features and Conformational Analysis

The target compound shares critical structural motifs with piperazine- and carboxamide-containing analogues. Key comparisons include:

Table 1: Structural and Conformational Comparison
Compound Name Core Structure Substituents Conformation Key Properties
Target Compound Oxane-4-carboxamide 4-Phenyl, N-[2-(4-phenylpiperazinyl)ethyl] Piperazine: Chair Potential metabolic stability
N-[2-(4-Phenylpiperazin-1-yl)-4-quinolyl]ethane-1,2-diamine (215) Quinoline Ethylenediamine-piperazinyl Not reported Antiviral activity, improved stability
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine-1-carboxamide 4-Chlorophenyl, ethyl Piperazine: Chair Hydrogen-bonded crystal packing
Key Observations :

Piperazine Conformation : Both the target compound and N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide exhibit a chair conformation in the piperazine ring, a feature associated with thermodynamic stability and favorable intermolecular interactions .

Linker Modifications: The ethyl linker in the target compound replaces the amino alcohol group in analogues like compound 213. Evidence suggests that such substitutions retain biological activity while enhancing metabolic stability .

The chlorophenyl substituent in the N-(4-chlorophenyl) analogue introduces electron-withdrawing effects, which could influence binding affinity compared to the phenyl groups in the target compound .

Pharmacological and Stability Considerations

  • Antiviral Potential: Piperazinyl analogues, such as compound 215, demonstrate retained antiviral activity despite structural simplifications (e.g., ethylamine replacement). This suggests that the target compound’s piperazine-ethyl-oxane framework may similarly balance activity and stability .
  • Metabolic Stability: The ethyl linker in the target compound aligns with design strategies to reduce oxidative metabolism, a common issue in amino alcohol-containing analogues .
  • Crystallographic Insights : Hydrogen-bonding patterns observed in N-(4-chlorophenyl) analogues (e.g., chains along [100] via N–H⋯O bonds) highlight the role of carboxamide groups in stabilizing crystal structures, which may correlate with solubility or formulation properties .

Biological Activity

4-phenyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]oxane-4-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews its biochemical properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a phenyl group attached to a piperazine moiety, indicating potential interactions with various biological targets. Its structure can be represented as follows:

C20H22N4O2\text{C}_{20}\text{H}_{22}\text{N}_{4}\text{O}_{2}

Enzyme Interaction

Research indicates that this compound interacts with several enzymes, notably kinases. These interactions can inhibit kinase activity, impacting cellular signaling pathways, which is crucial for various physiological functions.

Receptor Modulation

The compound is also known to bind to receptor proteins, potentially altering their conformation and modulating signal transduction pathways. This characteristic suggests its role as a receptor modulator, which may be beneficial in developing therapeutic agents targeting specific receptors.

Anticonvulsant Activity

A study focused on N-phenyl derivatives, including those related to this compound, demonstrated notable anticonvulsant properties in animal models. The compounds were tested in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Results indicated that certain derivatives exhibited significant protection against seizures at various dosages (30, 100, and 300 mg/kg) .

CompoundMES Protection (100 mg/kg)scPTZ Protection (100 mg/kg)Lipophilicity (clogP)
14YesYes3.71
16YesNo3.31
24YesYes3.15

Antimicrobial and Anti-inflammatory Activities

Other studies have explored the antimicrobial and anti-inflammatory effects of related compounds. The presence of the piperazine moiety is often associated with enhanced biological activity against various pathogens and inflammatory conditions .

Study on Anticonvulsant Derivatives

In a pharmacological study, various derivatives of N-phenyl-piperazine were synthesized and evaluated for their anticonvulsant activity. The study revealed that modifications in the phenyl or piperazine structure significantly affected the anticonvulsant efficacy and toxicity profiles .

Cytotoxicity Assessment

A cytotoxicity study involving related compounds indicated that some derivatives exhibited dose-dependent cytotoxic effects on human cancer cell lines, suggesting potential applications in cancer therapy .

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